molecular formula C20H20N2O3S2 B2429376 N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226434-81-6

N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

Cat. No.: B2429376
CAS No.: 1226434-81-6
M. Wt: 400.51
InChI Key: LQCWPBFMTDVAOV-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a complex organic compound with a unique structure that combines a thiophene ring with a carboxamide group, a phenylsulfonyl group, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Once the thiophene ring is prepared, it is functionalized with a carboxamide group through an amidation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride derivative in the presence of a base such as triethylamine. Finally, the methylbenzyl group is added via a nucleophilic substitution reaction, often using a methylbenzyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. For example, it may inhibit the activity of kinases or proteases, thereby modulating signal transduction pathways and affecting cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide: shares structural similarities with other sulfonamide derivatives and thiophene-based compounds.

    This compound: can be compared to compounds such as sulfonylureas and thiophene-2-carboxamides.

Uniqueness

  • The combination of the thiophene ring with a carboxamide group, a phenylsulfonyl group, and a methylbenzyl group makes this compound unique.
  • Its specific structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-15-8-10-16(11-9-15)14-21-20(23)19-18(12-13-26-19)22(2)27(24,25)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCWPBFMTDVAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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